2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-difluorophenyl)acetamide
CAS No.: 923194-54-1
Cat. No.: VC11956706
Molecular Formula: C23H16F2N4O5
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923194-54-1 |
|---|---|
| Molecular Formula | C23H16F2N4O5 |
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H16F2N4O5/c24-14-4-5-16(15(25)9-14)27-20(30)11-28-17-2-1-7-26-21(17)22(31)29(23(28)32)10-13-3-6-18-19(8-13)34-12-33-18/h1-9H,10-12H2,(H,27,30) |
| Standard InChI Key | KMMWMNJONJGBGW-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)F |
Introduction
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule featuring a pyrido[3,2-d]pyrimidine core, a benzodioxole moiety, and an acetamide group with a difluorophenyl substituent. This structure suggests potential applications in medicinal chemistry, particularly due to its unique combination of functional groups.
Structural Features
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Pyrido[3,2-d]pyrimidine Core: This core structure is known for its involvement in various biological activities, often associated with therapeutic applications.
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Benzodioxole Moiety: This group contributes to the compound's reactivity and potential bioactivity.
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Acetamide Group with Difluorophenyl Substituent: The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. While specific synthetic routes for 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-difluorophenyl)acetamide are not well-documented, related compounds are often synthesized using methods that include:
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Condensation Reactions: To form the pyrimidine core.
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Alkylation Reactions: To introduce the benzodioxole moiety.
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Amidation Reactions: To incorporate the acetamide group.
Potential Applications
Compounds with pyrido[3,2-d]pyrimidine and benzodioxole structures are often investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The difluorophenyl substituent may enhance these activities by improving the compound's ability to interact with biological targets.
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